molecular formula C22H23ClN4O4S B14081611 5-(5-chloro-2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide

5-(5-chloro-2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide

Cat. No.: B14081611
M. Wt: 475.0 g/mol
InChI Key: GOCRQRBAFUYALP-UHFFFAOYSA-N
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Description

5-(5-chloro-2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The resulting pyrazole is then reacted with 4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl isocyanate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole ring and the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can lead to quinones, while substitution reactions can introduce various functional groups onto the pyrazole or phenyl rings.

Scientific Research Applications

5-(5-chloro-2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the sulfonyl group are critical for binding to these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
  • N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide

Uniqueness

The unique combination of the chloro-hydroxyphenyl group and the sulfonyl-piperidinyl group in 5-(5-chloro-2-hydroxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide provides distinct chemical and biological properties that are not observed in similar compounds. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C22H23ClN4O4S

Molecular Weight

475.0 g/mol

IUPAC Name

3-(5-chloro-2-hydroxyphenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H23ClN4O4S/c1-14-8-10-27(11-9-14)32(30,31)17-5-3-16(4-6-17)24-22(29)20-13-19(25-26-20)18-12-15(23)2-7-21(18)28/h2-7,12-14,28H,8-11H2,1H3,(H,24,29)(H,25,26)

InChI Key

GOCRQRBAFUYALP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NN3)C4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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